molecular formula C18H16FN3O2S B14989229 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

Cat. No.: B14989229
M. Wt: 357.4 g/mol
InChI Key: YTBHLCUATBTIHQ-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a propoxybenzamide moiety

Preparation Methods

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a substituted hydrazine with a carbon disulfide derivative under basic conditions. This step results in the formation of the 1,2,4-thiadiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the thiadiazole ring.

    Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the propoxybenzamide moiety to the thiadiazole ring. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the thiadiazole ring are replaced by other substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been studied for its ability to inhibit specific enzymes and receptors involved in disease pathways.

    Agriculture: Thiadiazole derivatives, including this compound, have been explored for their potential use as agrochemicals, such as herbicides, fungicides, and insecticides, due to their ability to interfere with the growth and development of pests and pathogens.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, and stability. It has been studied for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide can be compared with other similar compounds, such as:

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and a heterocyclic ring, but differs in the presence of a thiazole ring instead of a thiadiazole ring.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a fluorophenyl group and a pyrazole ring, highlighting the diversity of fluorinated heterocyclic compounds.

    4F-3-methyl-α-PVP: This compound is a structural analog with a fluorophenyl group and a pyrrolidine ring, demonstrating the versatility of fluorinated compounds in different chemical contexts.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities and applications.

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

InChI

InChI=1S/C18H16FN3O2S/c1-2-10-24-15-5-3-4-13(11-15)17(23)21-18-20-16(22-25-18)12-6-8-14(19)9-7-12/h3-9,11H,2,10H2,1H3,(H,20,21,22,23)

InChI Key

YTBHLCUATBTIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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